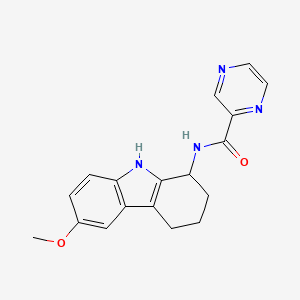

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a synthetic compound featuring a tetrahydrocarbazole scaffold substituted with a methoxy group at position 6 and a pyrazine-2-carboxamide moiety. The tetrahydrocarbazole core is known for its pharmacological versatility, particularly in antimicrobial, antiviral, and anticancer applications . The pyrazine-2-carboxamide group is a common pharmacophore in drug design, contributing to hydrogen bonding and target interactions .

Properties

Molecular Formula |

C18H18N4O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C18H18N4O2/c1-24-11-5-6-14-13(9-11)12-3-2-4-15(17(12)21-14)22-18(23)16-10-19-7-8-20-16/h5-10,15,21H,2-4H2,1H3,(H,22,23) |

InChI Key |

AWWSFWWXJMMNBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide typically involves the following steps:

Formation of the Carbazole Moiety: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.

Introduction of the Pyrazine Carboxamide Group: The pyrazine-2-carboxamide group is then introduced through a coupling reaction with the carbazole derivative. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The compound’s structural analogs differ in substituents on the carbazole core and the carboxamide-linked heterocycle. Key comparisons include:

Key Observations :

- Heterocycle Impact : Pyrazine offers dual hydrogen-bonding sites (N1 and N4), contrasting with pyridine’s single site in GSK983, which may influence interactions with enzymes like acetylcholinesterase or viral proteases .

Antimicrobial and Antiviral Activity

- Pyrazine-2-carboxamide Derivatives : Compounds with electron-withdrawing groups (e.g., trifluoromethyl, iodine) on the phenyl ring exhibit potent anti-TB activity (MIC ≤ 2 mg L⁻¹), while acetylphenyl derivatives show moderate antimicrobial effects . The target compound’s methoxy group, being electron-donating, may reduce efficacy against Mycobacterium tuberculosis compared to halogenated analogs .

- Tetrahydrocarbazole Analogs : GSK983 demonstrates enantiomer-specific antiviral activity against HPV, highlighting the importance of stereochemistry in the tetrahydrocarbazole scaffold .

Acetylcholinesterase Inhibition

- Pyrazine carboxamides with substituents at the fourth and fifth positions of tetrahydropyrimidines exhibit enhanced acetylcholinesterase inhibition, suggesting that the target compound’s tetrahydrocarbazole core could mimic this spatial arrangement .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a pyrazine structure, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 230.31 g/mol. The presence of a methoxy group enhances its solubility and potential interactions within biological systems.

Antitumor Properties

Preliminary studies indicate that derivatives of carbazole, including N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide, exhibit antitumor activity . Research has shown that similar compounds can inhibit cancer cell proliferation by disrupting microtubule dynamics, which is crucial for cell division .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against various bacterial strains. For instance, studies on related carbazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide may possess similar capabilities .

Neuroprotective Effects

Research indicates that compounds with carbazole structures may also exhibit neuroprotective effects . This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies have suggested that the methoxy group plays a significant role in enhancing these properties .

The specific mechanisms through which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.

- Interaction with Receptors : It could interact with specific receptors in the central nervous system or immune system, modulating their activity.

- Oxidative Stress Reduction : Its antioxidant properties may help in mitigating oxidative damage in cells.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.